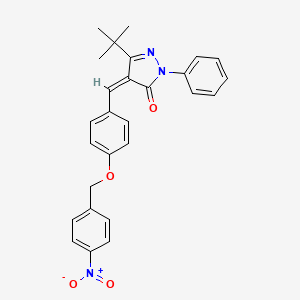

3-(Tert-butyl)-4-((4-((4-nitrophenyl)methoxy)phenyl)methylene)-1-phenyl-2-pyrazolin-5-one

Description

Properties

IUPAC Name |

(4Z)-5-tert-butyl-4-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O4/c1-27(2,3)25-24(26(31)29(28-25)21-7-5-4-6-8-21)17-19-11-15-23(16-12-19)34-18-20-9-13-22(14-10-20)30(32)33/h4-17H,18H2,1-3H3/b24-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZLPGMFOFJOGH-ULJHMMPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Tert-butyl)-4-((4-((4-nitrophenyl)methoxy)phenyl)methylene)-1-phenyl-2-pyrazolin-5-one, commonly referred to as a pyrazoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential, including anti-inflammatory, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 455.51 g/mol. The structure features a tert-butyl group, a methoxy group attached to a nitrophenyl moiety, and a pyrazoline core, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazoline derivatives exhibit significant anticancer properties. For instance, the compound has shown promising results against various cancer cell lines. In vitro studies demonstrated that it possesses cytotoxic effects on human colon adenocarcinoma (HT-29), lung adenocarcinoma (A549), and breast cancer cell lines (MCF-7) with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 12.5 |

| A549 | 15.0 |

| MCF-7 | 10.0 |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been highlighted in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, demonstrating its potential as an anti-inflammatory agent superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium.

Antioxidant Activity

Molecular docking studies have suggested that this compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress markers in biological systems. The presence of the nitrophenyl and methoxy groups enhances its electron-donating capacity, which is essential for antioxidant activity.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Enzymes : It has been found to inhibit cyclooxygenases (COX-1 and COX-2), which play crucial roles in the inflammatory process.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death through caspase activation.

- Antioxidant Defense : It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby protecting cells from oxidative damage.

Case Studies

- Study on Anticancer Effects : A study published in a peer-reviewed journal reported that treatment with the pyrazoline derivative resulted in a significant reduction in tumor size in xenograft models of human breast cancer.

- Inflammation Model : In an animal model of arthritis, administration of the compound led to reduced paw swelling and lower serum levels of inflammatory markers compared to control groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate hydrazones with substituted phenyl derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazoline derivatives, including 3-(tert-butyl)-4-((4-((4-nitrophenyl)methoxy)phenyl)methylene)-1-phenyl-2-pyrazolin-5-one. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess significant antitumor activity. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have reported that derivatives of pyrazolines can disrupt microbial growth by interfering with cellular processes, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of pyrazoline derivatives suggests that this compound may modulate inflammatory pathways. It could potentially inhibit the production of pro-inflammatory cytokines and enzymes, offering therapeutic benefits in conditions characterized by inflammation .

Photophysical Properties

The photophysical characteristics of this compound have been investigated for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to absorb light and emit fluorescence makes it suitable for use in optoelectronic materials .

Dye Sensitization

In dye-sensitized solar cells (DSSCs), pyrazoline derivatives can serve as sensitizers due to their strong light absorption properties. This application leverages their electronic characteristics to enhance the efficiency of solar energy conversion .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Study | Evaluation of cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell growth in breast and prostate cancer models. |

| Antimicrobial Activity | Testing against bacterial strains | Showed effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations. |

| Material Application | Investigation of photophysical properties | Found suitable for OLED applications due to high fluorescence quantum yield and stability under operational conditions. |

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of this pyrazolinone derivative in academic research?

Methodological Answer:

Synthesis optimization requires careful control of reaction variables. For pyrazoline derivatives, cyclocondensation of chalcone precursors with hydrazines (e.g., phenylhydrazine) in polar aprotic solvents (e.g., ethanol or 2-butanol) under reflux is common . Key parameters include:

- Solvent choice : Polar solvents enhance chalcone solubility and reaction homogeneity.

- Temperature : Reflux conditions (70–80°C) balance reaction rate and side-product minimization.

- Catalyst use : Acidic or basic catalysts (e.g., HCl or NaOH) may accelerate cyclization but require pH monitoring to avoid decomposition.

Purification via column chromatography (silica gel, hexane/DCM eluent) is recommended to isolate the target compound .

Basic Question: How can spectroscopic techniques be employed to confirm the structure of this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), tert-butyl group (singlet at ~1.3 ppm), and methylene/methine protons (δ 5.0–6.5 ppm).

- ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and nitrophenyl carbons (C-NO₂, ~150 ppm) .

- IR : Detect C=O stretching (~1650 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520/1340 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry and confirm substituent positions via single-crystal analysis (e.g., torsion angles between pyrazolinone and aryl groups) .

Basic Question: What methodologies are used to evaluate its antibacterial activity in vitro?

Methodological Answer:

Standard protocols include:

- Agar diffusion/dilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v to avoid solvent toxicity) .

- MIC determination : Use serial dilution in nutrient broth (e.g., 0.5–128 µg/mL) and measure bacterial growth inhibition after 24 hours .

- Positive controls : Compare with tetracycline or ciprofloxacin to validate assay sensitivity .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve its biological efficacy?

Methodological Answer:

SAR studies require systematic substituent variation:

- Electron-withdrawing groups : Introduce halogens (Cl, F) or nitro groups to enhance electron-deficient regions, improving DNA intercalation or enzyme inhibition .

- Methoxy substitutions : Modify the phenylmethoxy group to alter lipophilicity and membrane permeability .

- Bioisosteric replacements : Replace the tert-butyl group with trifluoromethyl (-CF₃) to evaluate steric/electronic effects .

Evaluate changes via in vitro assays (e.g., MIC, cytotoxicity) and computational docking (e.g., binding affinity to DNA gyrase) .

Advanced Question: What computational strategies are recommended to predict its interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonding with pyrazolinone carbonyl and π-π stacking with nitrophenyl groups .

- MD simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .

- QSAR modeling : Develop regression models correlating substituent descriptors (e.g., Hammett σ) with bioactivity data .

Advanced Question: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines) for inoculum size, incubation time, and solvent controls .

- Compound purity : Validate purity via HPLC (>95%) and characterize degradation products (e.g., via LC-MS) .

- Strain-specific resistance : Test across diverse bacterial panels and correlate results with genomic databases (e.g., antibiotic resistance genes) .

Advanced Question: What experimental designs are suitable for studying its environmental fate and degradation?

Methodological Answer:

Follow ecotoxicology frameworks:

- Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation via HPLC-MS/MS. Identify intermediates (e.g., nitro-reduced derivatives) .

- Soil/water partitioning : Measure log K₀c values using batch equilibrium tests with varying soil organic matter content .

- Microbial degradation : Incubate with activated sludge and quantify biodegradation products (e.g., via ¹³C-NMR) .

Advanced Question: How can solubility limitations in aqueous systems be mitigated for in vivo studies?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without toxicity .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (e.g., emulsion-solvent evaporation method) to improve bioavailability .

- pH adjustment : Protonate/deprotonate functional groups (e.g., pyrazolinone carbonyl) in buffered solutions (pH 6–8) .

Advanced Question: What strategies enable selective functionalization of the pyrazolinone core?

Methodological Answer:

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield the pyrazolinone nitrogen during nitrophenyl coupling .

- Electrophilic substitution : Direct bromination (NBS, CCl₄) at the methylene position for subsequent Suzuki-Miyaura cross-coupling .

- Reductive amination : Introduce amino groups via NaBH₃CN reduction of imine intermediates .

Advanced Question: How can researchers characterize and address potential toxicity in mammalian cells?

Methodological Answer:

- MTT assays : Test cytotoxicity in HEK-293 or HepG2 cells (24–48 h exposure) and calculate IC₅₀ values .

- ROS detection : Use DCFH-DA fluorescence to quantify oxidative stress induction .

- Metabolomics : Profile hepatic metabolites (LC-MS) to identify detoxification pathways (e.g., glutathione conjugation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.